molecular formula C23H23Cl2F6N3O4S B10854626 5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide

5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide

Cat. No.: B10854626
M. Wt: 622.4 g/mol
InChI Key: ZQHVEGQHOKDZEN-SNVBAGLBSA-N
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Description

JNJ-61803534 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant potential in modulating immune responses, particularly in the context of autoimmune and inflammatory diseases. It selectively inhibits RORγt-driven transcription, distinguishing it from closely related family members such as RORα and RORβ .

Chemical Reactions Analysis

JNJ-61803534 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions are derivatives of JNJ-61803534 that retain its core structure and biological activity .

Scientific Research Applications

JNJ-61803534 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-61803534 exerts its effects by selectively inhibiting RORγt-driven transcription. RORγt is a nuclear receptor that plays a critical role in the differentiation and expansion of Th17 cells, as well as the production of interleukin-17 (IL-17) in innate and adaptive immune cells. By inhibiting RORγt, JNJ-61803534 reduces the production of IL-17 and other pro-inflammatory cytokines, thereby modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

Similar compounds to JNJ-61803534 include other RORγt inhibitors such as:

    SR2211: Another potent RORγt inverse agonist with similar biological activity.

    GSK2981278: A selective RORγt inhibitor that has shown efficacy in preclinical models of autoimmune diseases.

    VTP-43742: A RORγt inhibitor that has been studied for its potential in treating autoimmune conditions.

JNJ-61803534 is unique in its high selectivity for RORγt over other related receptors, such as RORα and RORβ. This selectivity contributes to its potent anti-inflammatory effects and its potential as a therapeutic agent .

Properties

Molecular Formula

C23H23Cl2F6N3O4S

Molecular Weight

622.4 g/mol

IUPAC Name

5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C23H23Cl2F6N3O4S/c1-10-5-4-8-34(10)19(36)15-16(39-18(33-15)17(35)32-9-20(2,3)37)11-6-7-12(14(25)13(11)24)21(38,22(26,27)28)23(29,30)31/h6-7,10,37-38H,4-5,8-9H2,1-3H3,(H,32,35)/t10-/m1/s1

InChI Key

ZQHVEGQHOKDZEN-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl

Canonical SMILES

CC1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl

Origin of Product

United States

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